N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds play a crucial role. Researchers have explored furan-based molecules as potential antibacterial agents. By modifying the furan nucleus, medicinal chemists have created innovative compounds with antibacterial activity against both gram-positive and gram-negative bacteria .
Antiviral Potential
Furan compounds, including our target molecule, have demonstrated antiviral properties. Their unique structure and reactivity make them promising candidates for combating viral infections. Further studies could explore their effectiveness against specific viruses .
Anti-Inflammatory and Analgesic Effects
Furan derivatives exhibit anti-inflammatory and analgesic properties. These molecules may serve as leads for developing novel pain-relieving drugs or anti-inflammatory agents. Investigating their mechanisms of action could provide valuable insights .
Anticancer Research
Furan-containing compounds have shown promise in cancer research. Researchers have explored their potential as anticancer agents, aiming to develop therapies that selectively target cancer cells. Investigating the interactions between furan derivatives and cancer pathways is an active area of study .
Furan Platform Chemicals
Beyond their biological applications, furan derivatives are essential in the field of green chemistry. Furan platform chemicals (such as furfural and 5-hydroxymethylfurfural) are directly derived from biomass. These compounds serve as building blocks for sustainable materials, including bio-based plastics and fuels. For instance, 2,5-furandicarboxylic acid (FDCA) holds promise as a renewable alternative to petroleum-derived terephthalic acid in polymer production .
Drug Design and Optimization
Researchers can use the furan scaffold as a starting point for designing new drugs. By modifying functional groups and exploring structure-activity relationships, medicinal chemists can optimize furan-based compounds for specific therapeutic targets. Computational modeling and experimental validation play crucial roles in this process .
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-28-17-5-3-2-4-16(17)22-19(25)18(24)21-12-14-6-9-23(10-7-14)20(26)15-8-11-27-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEUWNWJBYVGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.